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molecular formula C10H12N2O B8277597 5,6,7,8-Tetrahydroquinoline-8-carboxamide

5,6,7,8-Tetrahydroquinoline-8-carboxamide

Cat. No. B8277597
M. Wt: 176.21 g/mol
InChI Key: KORYAMUIXKTLTJ-UHFFFAOYSA-N
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Patent
US04029668

Procedure details

Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (9 g.) was dissolved in methanol previously saturated with ammonia (270 ml.) and heated in a bomb at 100° C. for 5 days. The solvent was removed and the residual oil triturated with hot petroleum ether (40°-60°). The resultant solid was filtered and then recrystallised from ethyl acetate giving the title compound as colourless needles mpt. 132° C. (5 g.). Found: C, 67.7; H, 7.1; N, 16.0% C10H12N2O requires: C, 68.1; H, 6.9; N, 15.9%.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH:9]([C:11]([O:13]C)=O)[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[NH3:15]>CO>[N:1]1[C:10]2[CH:9]([C:11]([NH2:15])=[O:13])[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
N1=CC=CC=2CCCC(C12)C(=O)OC
Name
Quantity
270 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residual oil triturated with hot petroleum ether (40°-60°)
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate giving the title compound as colourless needles mpt
CUSTOM
Type
CUSTOM
Details
132° C. (5 g.)

Outcomes

Product
Name
Type
Smiles
N1=CC=CC=2CCCC(C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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